N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
Description
N′-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide (CAS: 315226-28-9) is a hydrazone derivative with the molecular formula C₁₄H₁₃ClN₄O₃ and a molecular weight of 320.73 g/mol . Structurally, it comprises a 1-methylpyrrole moiety linked via an acetohydrazide bridge to a 4-chloro-3-nitrophenyl group in the (E)-configuration. Spectral characterization methods for similar compounds include ¹H/¹³C NMR, FTIR, and mass spectrometry to confirm the hydrazone bond formation and substituent positions .
Properties
Molecular Formula |
C14H13ClN4O3 |
|---|---|
Molecular Weight |
320.73 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C14H13ClN4O3/c1-18-6-2-3-11(18)8-14(20)17-16-9-10-4-5-12(15)13(7-10)19(21)22/h2-7,9H,8H2,1H3,(H,17,20)/b16-9+ |
InChI Key |
MHKYAIWHNDLPMK-CXUHLZMHSA-N |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry
N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide serves as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a valuable building block in organic synthesis.
Research indicates that this compound exhibits significant biological activities, particularly:
- Antimicrobial Properties: Studies have shown that derivatives of hydrazides, including this compound, possess antimicrobial activity against various pathogens. For instance, compounds with similar structures have been tested for their effectiveness against bacteria and fungi using agar diffusion methods .
- Anticancer Potential: Preliminary investigations suggest that this compound may have anticancer properties. Its interaction with specific molecular targets could inhibit cancer cell proliferation, although further studies are needed to elucidate its mechanism of action.
Medical Applications
The potential therapeutic applications of this compound are being explored in the context of drug development:
- Therapeutic Agent Development: Ongoing research aims to evaluate its efficacy as a treatment for diseases such as cancer and bacterial infections. The compound's ability to bind to specific enzymes or receptors may alter their activity, leading to therapeutic benefits.
Industrial Applications
In industry, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for the formulation of advanced materials that can be used in various applications, from pharmaceuticals to agrochemicals.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of hydrazide derivatives similar to this compound against clinical pathogens. Results indicated that modifications in the hydrazide fragment significantly affected microbial inhibition rates, highlighting the importance of structural variations in biological activity .
Case Study 2: Anticancer Research
Research into the anticancer potential of related compounds has shown promising results in inhibiting tumor growth in vitro. The mechanism appears to involve apoptosis induction in cancer cells, warranting further investigation into the therapeutic applications of this class of compounds.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with cellular targets.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Similar Hydrazone Compounds
The following comparison focuses on structural analogs, synthesis yields, spectral data, and biological activities (where available):
Key Observations:
Substituent Effects on Yield: Electron-donating groups (e.g., -OCH₃, -OH in ) correlate with higher yields (72–76%) compared to electron-withdrawing groups (e.g., -NO₂ in : 69.8%) . Steric hindrance from bulky substituents (e.g., benzylpiperidine in ) reduces yields to 59% .
Spectral Confirmation :
- Hydrazone formation is confirmed by the disappearance of NH₂ protons in ¹H NMR (e.g., 4.26 ppm in MMINA ).
- IR peaks for C=O (1700–1680 cm⁻¹) and C=N (1520–1500 cm⁻¹) are consistent across analogs .
Biological Activity: Fluorinated hydrazones (e.g., 4-F derivative in ) exhibit antimicrobial activity against E. coli (MIC = 13.3 µM) and K. pneumoniae (26.6 µM) . Coumarin-derived hydrazones () show variable antibacterial activity, with 4f (3,4-dihydroxyphenyl derivative) being most active against S. aureus .
Table 2: Antimicrobial Activity of Selected Hydrazones
Structural and Functional Insights
- Electron-Withdrawing vs.
- Heterocyclic Moieties : The 1-methylpyrrole group (target compound) versus indole () or benzimidazole () alters π-π stacking and hydrogen-bonding capabilities, affecting solubility and bioactivity .
- Synthetic Scalability: High-yield syntheses (>70%) are achievable with optimized reaction conditions (e.g., ethanol reflux, acetic acid catalyst) .
Biological Activity
N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 356.8 g/mol. The IUPAC name for this compound is N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(1H-pyrrol-2-yl)acetamide.
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClN4O3 |
| Molecular Weight | 356.8 g/mol |
| IUPAC Name | N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(1H-pyrrol-2-yl)acetamide |
| InChI Key | COONNKSOTBCEDA-AWQFTUOYSA-N |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, potentially inhibiting viral replication through specific molecular interactions.
- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation pathways. This inhibition can lead to reduced inflammation and pain relief.
- Anticancer Potential : Some studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
The mechanism by which this compound operates involves:
- Enzyme Inhibition : As a selective COX-2 inhibitor, it reduces the production of prostaglandins involved in the inflammatory response.
- Molecular Targeting : The compound may interact with specific cellular targets, leading to alterations in signaling pathways that control cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Antiviral Activity
A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound showed significant antiviral activity against certain viruses by disrupting their replication process .
Study 2: Anti-inflammatory Effects
In vitro experiments indicated that treatment with this compound resulted in decreased levels of inflammatory cytokines in cultured cells exposed to pro-inflammatory stimuli. This suggests a potential therapeutic application in inflammatory diseases .
Study 3: Anticancer Properties
Research conducted on various cancer cell lines revealed that this compound induced apoptosis and inhibited cell growth, highlighting its potential as an anticancer agent. The study emphasized the need for further investigation into its efficacy and safety in vivo .
Q & A
Basic Research Question
Advanced Research Question
- Single-Crystal XRD : Use SHELXL (via SHELX suite) for resolving 3D conformation and intermolecular interactions (e.g., hydrogen bonding) .
- DFT Calculations : Validate experimental data by comparing computed vs. observed bond lengths/angles .
How can researchers investigate the biological mechanism of action of this compound?
Basic Research Question
- In Vitro Assays : Screen against enzymes (e.g., kinases, proteases) or cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate activity with structural features .
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR tyrosine kinase). Focus on the nitro group and pyrrole ring for hydrogen bonding/π-π stacking .
- SAR Studies : Synthesize derivatives (e.g., replacing –NO with –NH) to identify pharmacophores .
How should conflicting data on biological activity or reactivity be resolved?
Advanced Research Question
- Meta-Analysis : Compare datasets from multiple studies (e.g., IC variability) using statistical tools (ANOVA, t-tests).
- Control Experiments : Verify purity via HPLC and rule out solvent/impurity effects .
- Cross-Validation : Reproduce results under standardized conditions (e.g., fixed pH, temperature) .
What strategies are recommended for synthesizing derivatives with enhanced properties?
Basic Research Question
-
Functional Group Modifications :
Reaction Type Reagents/Conditions Target Modification Oxidation KMnO (acidic) –CH– to –COOH Reduction NaBH/EtOH –NO to –NH
Advanced Research Question
- Click Chemistry : Introduce triazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition .
- Protecting Groups : Use Boc for –NH during multi-step synthesis to prevent side reactions .
How can stability and degradation pathways be assessed under varying conditions?
Advanced Research Question
- Forced Degradation Studies : Expose to UV light (photolysis), humidity (hydrolysis), and heat (40–60°C). Monitor via:
What computational approaches are suitable for predicting interactions with biological targets?
Advanced Research Question
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability .
- ADMET Prediction : Use SwissADME or pkCSM to optimize bioavailability and toxicity profiles .
Which in vitro toxicity assays are recommended for preclinical evaluation?
Basic Research Question
- Cytotoxicity : MTT assay on HEK293 normal cells to determine selectivity index (IC cancer/normal cells) .
- Genotoxicity : Comet assay to detect DNA damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
